2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride typically involves the condensation of 5-amino-1H-1,2,4-triazole with 2-chloro-3-formylquinoline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the triazolopyrimidine core. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted triazolopyrimidines with diverse functional groups.
Scientific Research Applications
2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Triazolopyrimidines: Compounds with similar triazole and pyrimidine rings, such as 1,2,4-triazolo[1,5-a]pyrimidine.
Pyrimidines: Compounds like 2,4-diaminopyrimidine, which share the pyrimidine core but lack the triazole ring.
Triazoles: Compounds such as 1,2,4-triazole, which contain the triazole ring but not the pyrimidine core.
Uniqueness: 2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride is unique due to its fused triazole and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
64821-93-8 |
---|---|
Molecular Formula |
C5H6ClN5 |
Molecular Weight |
171.59 g/mol |
IUPAC Name |
2-methyltriazolo[4,5-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c1-10-8-4-2-6-3-7-5(4)9-10;/h2-3H,1H3;1H |
InChI Key |
LACSFNGTDKPJMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C2C=NC=NC2=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.